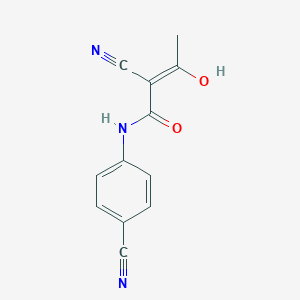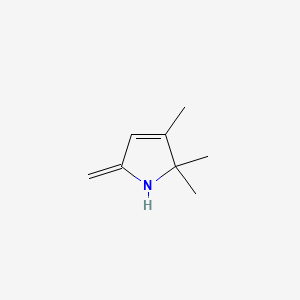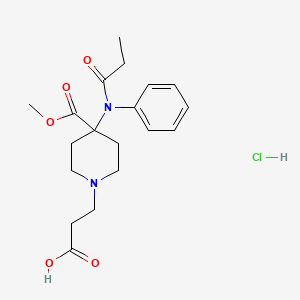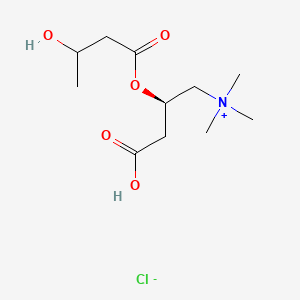
5-Acetyl-2-ethoxy-4-hydroxy-3-methyl-2,3-dihydropyran-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Acetyl-2-ethoxy-4-hydroxy-3-methyl-2,3-dihydropyran-6-one is a heterocyclic compound that belongs to the class of dihydropyranones. These compounds are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. The unique structure of this compound makes it an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2-ethoxy-4-hydroxy-3-methyl-2,3-dihydropyran-6-one typically involves the cyclization of suitable precursors under acidic or basic conditions. One common method involves the reaction of ethyl acetoacetate with acetaldehyde in the presence of a base, followed by cyclization to form the dihydropyranone ring .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts, such as N-heterocyclic carbenes, can further enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
5-Acetyl-2-ethoxy-4-hydroxy-3-methyl-2,3-dihydropyran-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the ethoxy group.
Major Products Formed
Oxidation: Formation of 5-acetyl-2-oxo-4-hydroxy-3-methyl-2,3-dihydropyran-6-one.
Reduction: Formation of 5-acetyl-2-ethoxy-4-hydroxy-3-methyl-2,3-dihydropyran-6-ol.
Substitution: Formation of various substituted dihydropyranones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Acetyl-2-ethoxy-4-hydroxy-3-methyl-2,3-dihydropyran-6-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties and its role in biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of agrochemicals and flavoring agents.
Wirkmechanismus
The mechanism of action of 5-Acetyl-2-ethoxy-4-hydroxy-3-methyl-2,3-dihydropyran-6-one involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the acetyl and ethoxy groups can interact with hydrophobic pockets in enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydropyran-2-one: Another dihydropyranone with similar structural features but different substituents.
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties.
Uniqueness
5-Acetyl-2-ethoxy-4-hydroxy-3-methyl-2,3-dihydropyran-6-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both acetyl and ethoxy groups allows for diverse chemical modifications, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C10H14O5 |
|---|---|
Molekulargewicht |
214.21 g/mol |
IUPAC-Name |
5-acetyl-2-ethoxy-4-hydroxy-3-methyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C10H14O5/c1-4-14-10-5(2)8(12)7(6(3)11)9(13)15-10/h5,10,12H,4H2,1-3H3 |
InChI-Schlüssel |
REUKFORRRHEQHT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1C(C(=C(C(=O)O1)C(=O)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Benzyl-2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepin-5-ium;chloride](/img/structure/B13838118.png)


![3-[(3-Nitrophenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13838137.png)






![5-[[4-[2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B13838187.png)
![6-Nitrobenzylthioinosine 5'-Monophosphate Disodium Salt; 6-S-[(4-Nitrophenyl)methyl]-6-thio-5'-Inosinic Acid Disodium Salt](/img/structure/B13838189.png)
